molecular formula C21H15ClN2 B12214642 p-(6-Chloro-4-phenyl-2-quinolyl)aniline

p-(6-Chloro-4-phenyl-2-quinolyl)aniline

Cat. No.: B12214642
M. Wt: 330.8 g/mol
InChI Key: TXRMPIINBWEEJO-UHFFFAOYSA-N
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Description

p-(6-Chloro-4-phenyl-2-quinolyl)aniline is a halogenated aromatic compound featuring a quinoline core substituted with a chlorine atom at position 6, a phenyl group at position 4, and an aniline moiety at the para-position of the quinoline ring. It was first identified in environmental samples during non-target screening of sewage sludge using advanced chromatographic techniques, such as comprehensive two-dimensional gas chromatography (GC×GC) coupled with mass spectrometry (MS) . Its detection highlights its persistence in environmental matrices, likely due to its halogenated structure and resistance to degradation.

Properties

Molecular Formula

C21H15ClN2

Molecular Weight

330.8 g/mol

IUPAC Name

4-(6-chloro-4-phenylquinolin-2-yl)aniline

InChI

InChI=1S/C21H15ClN2/c22-16-8-11-20-19(12-16)18(14-4-2-1-3-5-14)13-21(24-20)15-6-9-17(23)10-7-15/h1-13H,23H2

InChI Key

TXRMPIINBWEEJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CC=C(C=C4)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-(6-Chloro-4-phenyl-2-quinolyl)aniline typically involves the condensation of aniline derivatives with β-ketoesters under suitable reaction conditions. One common method is the Conrad–Limpach synthesis, which employs aniline derivatives as precursors. These are condensed with β-ketoesters to form 4-hydroxy quinolines, which are then further reacted to produce the desired compound .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale chemical synthesis using similar condensation reactions. The process may be optimized for higher yields and purity, utilizing advanced techniques such as microwave-assisted synthesis and solvent-free reaction conditions to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: p-(6-Chloro-4-phenyl-2-quinolyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted quinolines, quinoline N-oxides, and amino derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry: In chemistry, p-(6-Chloro-4-phenyl-2-quinolyl)aniline is used as a building block for the synthesis of more complex organic molecules. It is also studied for its reactivity and potential as a ligand in coordination chemistry .

Biology and Medicine: The compound has shown promise in medicinal chemistry due to its potential biological activities. It is investigated for its anticancer, antimicrobial, and anti-inflammatory properties. Researchers are exploring its use in drug discovery and development .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique structural features make it valuable for creating materials with specific properties .

Mechanism of Action

The mechanism of action of p-(6-Chloro-4-phenyl-2-quinolyl)aniline involves its interaction with various molecular targets and pathways. In biological systems, it can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare p-(6-Chloro-4-phenyl-2-quinolyl)aniline with structurally or functionally related compounds, emphasizing molecular features, synthesis pathways, and environmental or pharmacological relevance.

Compound Name CAS Number Molecular Formula Molecular Weight Key Structural Features Synthesis/Detection Context
This compound Not reported C₂₁H₁₄ClN₂ 335.8 g/mol Quinoline core with Cl (C6), phenyl (C4), and para-aniline substituents Detected in sewage sludge via GC×GC-MS; halogenated structure suggests environmental persistence .
4-Chloro-2-(6-chloropyrimidin-4-yl)aniline Not reported C₁₀H₇Cl₂N₃ 245.1 g/mol Pyrimidine ring with Cl substituents and para-aniline Synthesized via condensation reactions; LCMS (m/z 245 [M+H]⁺) confirms structure .
4-chloro-2-[6-chloro-3-(pyridin-2-yl)-4-(pyridin-2-ylmethyl)quinolin-2-yl]aniline 1323111-40-5 C₂₆H₁₈Cl₂N₄ 457.4 g/mol Quinoline core with dual pyridine substituents and extended aromatic system Synthesized via multi-step organic reactions; reference yield: 42% .
4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline 131802-60-3 C₁₇H₁₅N₂O₃ 307.3 g/mol Quinoline with methoxy groups (C6, C7) and para-aniline linked via ether bond High structural similarity (0.93) to target compound; likely used in drug discovery .
N,N-Dimethyl-4-((6'-quinolyl-1'-oxide)azo)aniline Not reported C₁₇H₁₅N₅O 329.3 g/mol Azo-bridged quinoline oxide and dimethylaniline Commercial dye precursor; azo group imparts chromophoric properties .

Key Comparative Insights

Structural Complexity and Halogenation: The target compound’s chlorine substituent enhances its environmental persistence compared to non-halogenated analogs like 4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline .

Synthetic Accessibility: Multi-substituted quinolines (e.g., CAS 1323111-40-5) require complex synthetic routes with moderate yields (~42%), whereas simpler halogenated anilines (e.g., triphenylchloromethane) are more straightforward to synthesize .

Functional Group Diversity: Azo-linked derivatives (e.g., N,N-Dimethyl-4-((6'-quinolyl-1'-oxide)azo)aniline) are tailored for optical applications, contrasting with the target compound’s aniline-quinoline hybrid, which may favor bioactivity .

Environmental and Pharmacological Relevance: The target compound and related chlorinated biphenyls (e.g., 9,10-di(chloromethyl)-anthracene) are prioritized in environmental monitoring due to halogenation . Methoxy-substituted quinolines (e.g., CAS 131802-60-3) are more common in drug development, leveraging improved solubility and metabolic stability .

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